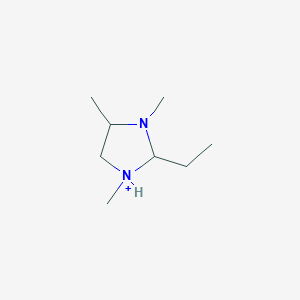
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is a chemical compound belonging to the imidazolidinium family. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups. Imidazolidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium typically involves the reaction of appropriate amines with alkylating agents. One common method is the alkylation of 1,3,4-trimethylimidazolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction. The use of supercritical CO2 as a solvent has also been explored to achieve more sustainable and environmentally friendly production methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various alkylated imidazolidinium compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazolidin-2-one: Another imidazolidinone derivative with similar structural features.
2-Ethyl-1,3-dimethylimidazolidin-2-one: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
186827-37-2 |
|---|---|
Molekularformel |
C8H19N2+ |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
2-ethyl-1,3,4-trimethylimidazolidin-1-ium |
InChI |
InChI=1S/C8H18N2/c1-5-8-9(3)6-7(2)10(8)4/h7-8H,5-6H2,1-4H3/p+1 |
InChI-Schlüssel |
LLTLVSUMJNRKPD-UHFFFAOYSA-O |
Kanonische SMILES |
CCC1[NH+](CC(N1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
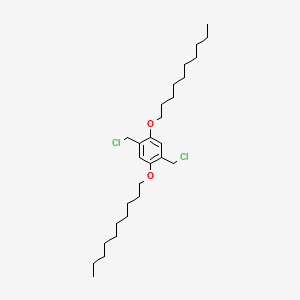
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
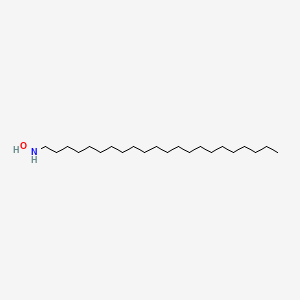

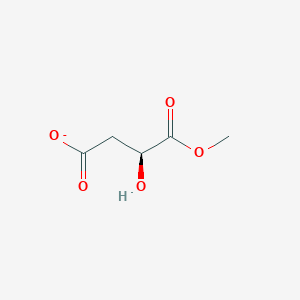


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
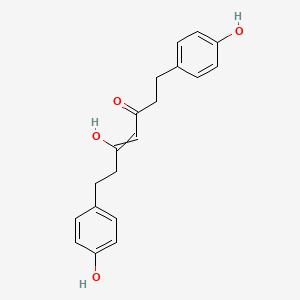
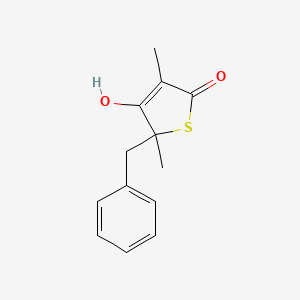
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
